

# N-Boc-3-pyrrolidinone chemical properties and structure

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## Compound of Interest

Compound Name: **N-Boc-3-pyrrolidinone**

Cat. No.: **B027677**

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An In-depth Technical Guide to **N-Boc-3-pyrrolidinone** for Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Boc-3-pyrrolidinone**, also known by its IUPAC name tert-butyl 3-oxopyrrolidine-1-carboxylate, is a key heterocyclic building block in modern organic synthesis and medicinal chemistry.<sup>[1][2]</sup> Its structure incorporates a pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.<sup>[3]</sup> This protecting group imparts stability and allows for selective chemical manipulations at other positions of the molecule.<sup>[4]</sup> **N-Boc-3-pyrrolidinone** serves as a versatile precursor for the synthesis of a wide range of more complex molecules, particularly chiral amines and alcohols that are integral to the development of novel therapeutics.<sup>[5][6]</sup>

## Chemical Structure and Identifiers

The chemical structure of **N-Boc-3-pyrrolidinone** is fundamental to its reactivity and utility in synthesis. The presence of the ketone functional group and the Boc-protected amine allows for a variety of chemical transformations.

Identifier	Value
IUPAC Name	tert-butyl 3-oxopyrrolidine-1-carboxylate <sup>[7]</sup>
CAS Number	101385-93-7 <sup>[8][9][10][11][12]</sup>
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>3</sub> <sup>[8][9][10][11][12]</sup>
SMILES String	CC(C)(C)OC(=O)N1CCC(=O)C1 <sup>[7][12][13]</sup>
InChI	1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h4-6H2,1-3H3 <sup>[12]</sup>
InChI Key	JSOMVCDXPUXKIC-UHFFFAOYSA-N <sup>[12]</sup>

## Physicochemical Properties

The physical and chemical properties of **N-Boc-3-pyrrolidinone** are crucial for its handling, storage, and application in chemical reactions. It is typically a white to pale yellow solid at room temperature.<sup>[3][14]</sup>

Property	Value
Molecular Weight	185.22 g/mol <sup>[7][8][9][10][11][12]</sup>
Melting Point	34-38 °C <sup>[8][9][12]</sup>
Boiling Point	270.9 ± 33.0 °C (Predicted) <sup>[8]</sup>
Density	1.133 g/cm <sup>3</sup> <sup>[9]</sup>
pKa	-1.79 ± 0.20 (Predicted) <sup>[8][9]</sup>
Water Solubility	Insoluble <sup>[8][14]</sup>
Solubility in Organic Solvents	Soluble in dichloromethane, ethyl acetate, methanol, ethanol, acetonitrile, and dimethylformamide (DMF). <sup>[3][8][9][14]</sup>

## Experimental Protocols

# Synthesis of N-Boc-3-pyrrolidinone from N-Boc-3-pyrrolidinol (Dess-Martin Oxidation)

A common and efficient method for the synthesis of **N-Boc-3-pyrrolidinone** is the oxidation of N-Boc-3-pyrrolidinol using Dess-Martin periodinane (DMP).[\[10\]](#)[\[14\]](#)[\[15\]](#)

## Materials:

- tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate
- Dess-Martin periodinane (DMP)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate ( $\text{EtOAc}$ )
- Hexane

## Procedure:

- Dissolve tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) under a nitrogen atmosphere.[\[10\]](#)
- Cool the solution to 0 °C using an ice bath.[\[10\]](#)
- Add Dess-Martin periodinane (DMP) (2 equivalents) to the stirred solution.[\[10\]](#)
- Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.[\[10\]](#)

- Monitor the reaction progress by Thin Layer Chromatography (TLC).[\[10\]](#)
- Upon completion, quench the reaction by adding a 1:1 mixture of saturated  $\text{NaHCO}_3$  and saturated  $\text{Na}_2\text{S}_2\text{O}_3$  solution.[\[10\]](#)
- Extract the mixture with DCM.[\[10\]](#)
- Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure to obtain the crude product.[\[10\]](#)
- Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 15:85) to afford the pure **N-Boc-3-pyrrolidinone**.[\[10\]](#)

## Purification by Column Chromatography

### Materials:

- Crude **N-Boc-3-pyrrolidinone**
- Silica gel
- Ethyl acetate (EtOAc)
- Hexanes
- Dichloromethane (for loading)

### Procedure:

- Prepare a silica gel column.
- Dissolve the crude product in a minimal amount of dichloromethane.[\[16\]](#)
- Load the sample onto the column.[\[16\]](#)
- Elute the column with a mixture of ethyl acetate and hexanes, starting with a low polarity mixture (e.g., 5% EtOAc/hexanes) and gradually increasing the polarity (e.g., to 10% and then 20% EtOAc/hexanes).[\[16\]](#)

- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and concentrate under reduced pressure to yield the purified **N-Boc-3-pyrrolidinone**.[\[14\]](#)

## Analytical Characterization

The purity and identity of **N-Boc-3-pyrrolidinone** can be confirmed using various spectroscopic techniques.

- <sup>1</sup>H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[\[8\]](#)[\[10\]](#)
- <sup>13</sup>C NMR: The carbon NMR spectrum is used to determine the carbon framework of the molecule.[\[17\]](#)
- FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the functional groups present, such as the ketone and the carbamate from the Boc group.[\[17\]](#)
- GC-MS (Gas Chromatography-Mass Spectrometry): This technique is used to assess the purity of the compound and confirm its molecular weight.[\[18\]](#)

## Reactivity and Synthetic Applications

**N-Boc-3-pyrrolidinone** is a valuable intermediate in organic synthesis due to its versatile reactivity.

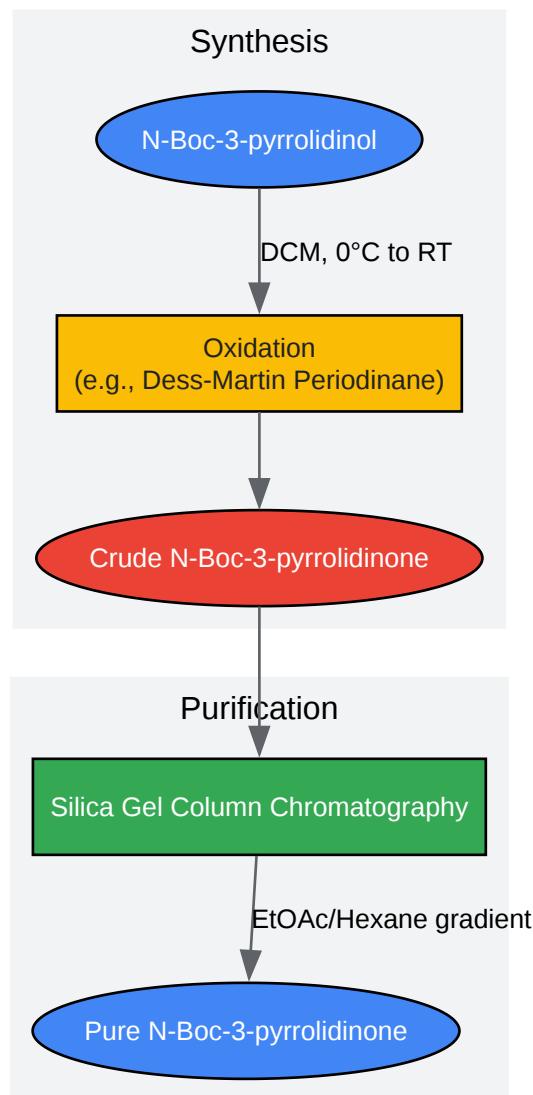
- Deprotection of the Boc Group: The tert-butoxycarbonyl group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine, 3-pyrrolidinone.[\[3\]](#)[\[14\]](#)
- Reduction of the Ketone: The ketone functional group can be reduced to a hydroxyl group to form N-Boc-3-pyrrolidinol. Asymmetric reduction using chiral catalysts, such as in the Corey-Bakshi-Shibata (CBS) reduction, or biocatalytic methods with ketoreductases (KREDs), can produce enantiomerically pure (R)- or (S)-N-Boc-3-pyrrolidinol, which are crucial chiral building blocks in drug synthesis.[\[5\]](#)

- Reductive Amination: The ketone can undergo reductive amination to introduce an amino group at the 3-position, leading to the synthesis of chiral N-Boc-3-aminopyrrolidines.[6]
- Use in Drug Discovery: The pyrrolidine scaffold is a common motif in many biologically active compounds.[1] **N-Boc-3-pyrrolidinone** serves as a starting material for the synthesis of various pharmaceutical agents, including muscarinic receptor agonists for potential treatment of neurological disorders.[2][19]

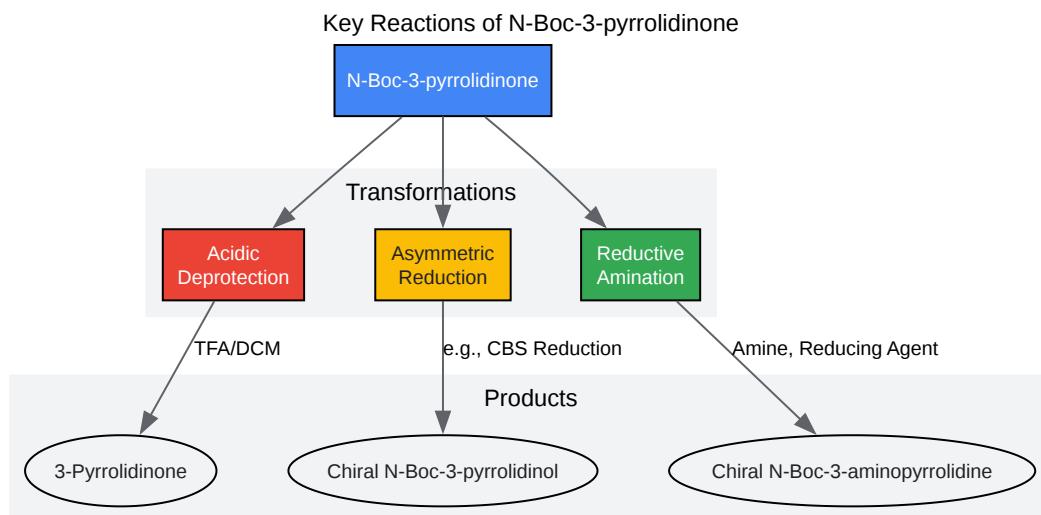
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the synthesis and application of **N-Boc-3-pyrrolidinone**.

## Synthesis and Purification Workflow of N-Boc-3-pyrrolidinone

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Caption: Synthesis and purification workflow for **N-Boc-3-pyrrolidinone**.



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Caption: Key chemical transformations of **N-Boc-3-pyrrolidinone**.

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